Direct blue 290
CAS No.: 110444-91-2
Cat. No.: VC0218313
Molecular Formula: C6H6N4O
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 110444-91-2 |
---|---|
Molecular Formula | C6H6N4O |
Molecular Weight | 0 |
Introduction
Chemical Properties of Direct Blue 290
Molecular Structure
Direct Blue 290 belongs to the double azo class of dyes, characterized by two azo (-N=N-) groups within its molecular framework. These groups are responsible for the chromophoric properties of the dye, enabling it to absorb specific wavelengths of light and produce its distinctive color . The presence of sulfonic acid groups enhances its solubility in water, a key feature for direct dyes.
Stability and Resistance
The compound exhibits significant resistance to fading when exposed to acidic or alkaline environments. This property is quantified through standardized tests that measure acid resistance, alkali resistance, light fastness, soaping fastness, and water fastness. According to available data:
Property | Resistance Level (ISO Standard) |
---|---|
Acid Resistance | 4 |
Alkali Resistance | 4 |
Light Fastness | 4 |
Soaping Fastness | Fading |
Water Fastness | Stain |
These values indicate that Direct Blue 290 maintains its integrity under moderate exposure to environmental stressors .
Applications of Direct Blue 290
Industrial Uses
Direct Blue 290 is predominantly used for paper shading due to its ability to impart a bright greenish-blue color with high uniformity . Its application extends to other industries requiring water-soluble dyes, such as textile manufacturing and printing. In these contexts, the dye's stability and resistance properties ensure long-lasting coloration.
Cosmetic Applications
Although less common, Direct Blue 290 has been utilized in hair cosmetics as part of formulations designed to achieve specific shades . Its water solubility facilitates incorporation into liquid-based products.
Health and Environmental Effects
Environmental Impact
Direct Blue 290's environmental footprint is primarily associated with its persistence in aquatic ecosystems. The compound's stability under acidic and alkaline conditions can hinder natural degradation processes . Advanced treatment methods, such as enzymatic degradation or photolysis, are being explored to mitigate these effects.
Synthesis Methods
Chemical Synthesis
Direct Blue 290 is synthesized through diazotization reactions involving aromatic amines followed by coupling with other aromatic compounds containing sulfonic acid groups . This process yields the double azo structure characteristic of the dye.
Formulation Techniques
In industrial settings, Direct Blue 290 is often formulated into aqueous solutions or powders for ease of application . These formulations may include stabilizing agents or preservatives to enhance shelf life.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume